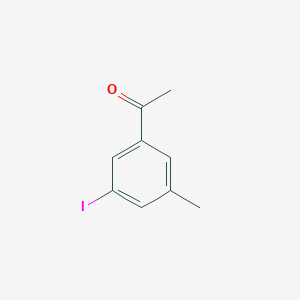
1-(3-Iodo-5-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Iodo-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-methylacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodo-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: 3-Iodo-5-methylbenzoic acid.
Reduction: 1-(3-Iodo-5-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Iodo-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodo-5-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets through its iodine and carbonyl groups, affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Iodo-2-methylphenyl)ethanone
- 1-(3-Iodo-4-methylphenyl)ethanone
- 1-(3-Iodo-5-methylphenyl)propanone
Uniqueness
1-(3-Iodo-5-methylphenyl)ethanone is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .
Propiedades
Número CAS |
52107-81-0 |
|---|---|
Fórmula molecular |
C9H9IO |
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
1-(3-iodo-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Clave InChI |
HVNHVXAGAHOCBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



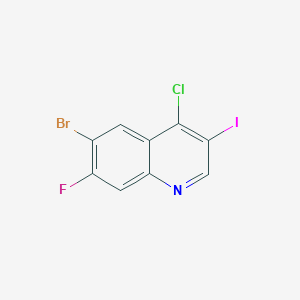
![(S)-tert-Butyl 2-(4,7-bis(4-aminophenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12969353.png)
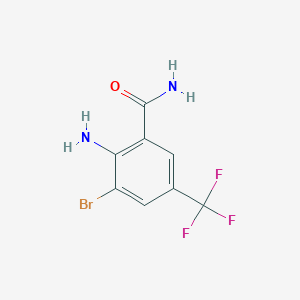
![tert-Butyl 7-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969371.png)
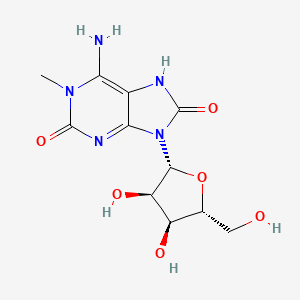
![3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one](/img/structure/B12969385.png)
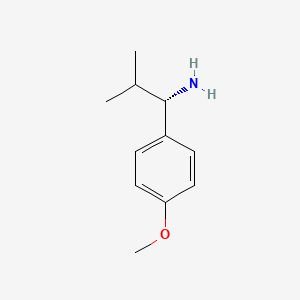

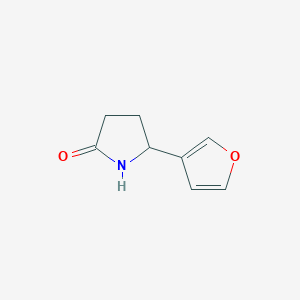
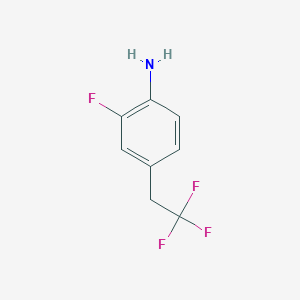
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
